molecular formula C8H5F3N2O3 B13480994 4-(2,2,2-Trifluoroacetamido)picolinic acid

4-(2,2,2-Trifluoroacetamido)picolinic acid

Cat. No.: B13480994
M. Wt: 234.13 g/mol
InChI Key: FZHHSPWKGHKERO-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetamido)picolinic acid is a fluorinated organic compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is known for its unique chemical properties and versatility in various scientific research applications.

Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroacetamido)picolinic acid typically involves the reaction of picolinic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or acetonitrile

    Temperature: Room temperature to reflux

    Base: Triethylamine or pyridine

The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

4-(2,2,2-Trifluoroacetamido)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoroacetamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Solvents: Dichloromethane, acetonitrile, ethanol

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2,2,2-Trifluoroacetamido)picolinic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4-(2,2,2-Trifluoroacetamido)picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic acid (Niacin): An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic acid: Another isomer of picolinic acid with the carboxyl side chain at the 4-position.

Properties

Molecular Formula

C8H5F3N2O3

Molecular Weight

234.13 g/mol

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-4-1-2-12-5(3-4)6(14)15/h1-3H,(H,14,15)(H,12,13,16)

InChI Key

FZHHSPWKGHKERO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1NC(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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